Europium(III) oxalate hydrate

描述

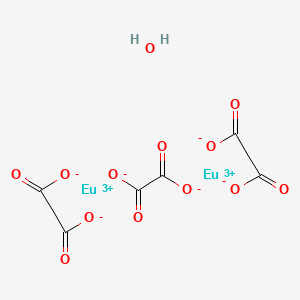

Structure

3D Structure of Parent

属性

IUPAC Name |

europium(3+);oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Eu.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUMNFRIKCFDGT-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Eu+3].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Eu2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952799 | |

| Record name | Europium(3+) ethanedioate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304675-55-6 | |

| Record name | Europium(3+) ethanedioate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Morphological Control of Europium Iii Oxalate Hydrate

Solution-Phase Precipitation Techniques

Solution-phase precipitation represents the most common approach for synthesizing europium(III) oxalate (B1200264) hydrate (B1144303), offering several variations to tailor the product's characteristics.

Conventional co-precipitation is a straightforward and widely used method for producing europium(III) oxalate hydrate. The typical procedure involves the direct mixing of a soluble europium(III) salt solution, such as europium(III) nitrate (B79036) (Eu(NO₃)₃), with a solution containing an oxalate source, like oxalic acid (H₂C₂O₄) or an alkali metal oxalate.

A common approach is to add an excess of an oxalate solution to a hot, acidic solution of Eu³⁺ ions. wikipedia.org The resulting precipitate, often the decahydrate (B1171855) form (Eu₂(C₂O₄)₃·10H₂O), is then collected, washed, and dried. wikipedia.org The rapid nature of this precipitation can sometimes lead to difficulties in controlling crystal size and morphology, often resulting in agglomerated particles. acs.org The kinetics of this process are highly dependent on factors such as reactant concentrations and mixing speed. osti.gov For instance, if the addition of the oxalic acid solution is too fast for the mixing rate, localized precipitation occurs, leading to the formation of curdy precipitates and large agglomerates. osti.gov

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and energy-efficient production of well-defined nanocrystalline materials. acs.org This method utilizes the efficient heating of polar solvents by microwave irradiation to promote uniform and rapid nucleation, which can significantly reduce reaction times compared to conventional heating methods. acs.org

In the context of this compound, a simple microwave-assisted co-precipitation method has been successfully employed to synthesize nanocrystals. researchgate.netresearchgate.net This approach leads to the formation of phase-pure europium oxalate with a monoclinic crystal structure. researchgate.net The rapid, uniform heating provided by microwaves minimizes the polydispersity of the resulting nanoparticles and allows for precise control over their size and morphology. For example, related lanthanide hydroxide (B78521) nanorods have been synthesized in minutes using microwave assistance, a process that would typically take many hours via conventional hydrothermal methods. This rapid synthesis is attributed to the polarization of the solvent and the formation of transient microdomains that facilitate controlled anisotropic growth.

Homogeneous precipitation is a technique that avoids the rapid, localized supersaturation issues common in conventional co-precipitation. acs.org In this method, the precipitating agent (oxalate ion) is generated slowly and uniformly throughout the reaction solution, leading to better-controlled crystal growth and more uniform particle morphologies.

A successful route for the homogeneous precipitation of lanthanide oxalates involves the thermal decomposition of a precursor compound like oxamic acid. acs.orgresearchgate.netacs.org When heated, oxamic acid decomposes to generate oxalate ions in situ. This slow release allows the metal ions to precipitate gradually into crystalline material, which is often difficult to achieve via direct precipitation due to the low solubility of oxalate salts. acs.org The kinetics of this process are typically first-order and are influenced by temperature; for lanthanides, precipitation is slower for heavier elements. acs.org This method has been shown to produce compact microcrystals rather than the needles or agglomerates often seen with other techniques. acs.org

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal methods involve carrying out the synthesis in a closed system (like a Teflon-lined autoclave) at elevated temperatures and autogenous pressures. These techniques are highly effective for producing materials with high crystallinity and specific polymorphs that may not be accessible under ambient conditions.

Hydrothermal synthesis has been applied to produce various europium(III) coordination polymers involving oxalate ligands. rsc.orgrsc.orgbohrium.com In a typical synthesis, an aqueous solution of a europium salt (e.g., Eu(NO₃)₃·5H₂O) and oxalic acid is sealed in an autoclave and heated to temperatures around 180 °C for an extended period, such as 48 hours. rsc.org The resulting product is often a highly crystalline coordination polymer. rsc.orgrsc.org The pH of the initial solution is a critical parameter that can determine the final structure. For example, careful adjustment of the initial pH to 1.40 was found to be crucial for the selective preparation of a specific europium(III) carbonate hemioxalate hydrate. rsc.org These methods can also be used to create mixed-ligand frameworks by including other organic acids. bohrium.com

Continuous Flow Reactor Approaches for Controlled Crystallization

Continuous flow reactors, particularly microchannel reactors, offer exceptional control over reaction parameters, leading to highly reproducible and scalable synthesis of crystalline materials. researchgate.net The small dimensions of microchannels ensure rapid mixing and heat transfer, allowing for precise control over nucleation and growth processes.

A continuous, morphology-controllable precipitation of europium oxalate hydrates has been demonstrated using a microchannel reactor. researchgate.net This approach allows for the manipulation of particle size and shape by tuning parameters such as flow rate (which affects residence time) and reactant concentrations. For instance, using a microflow system can achieve a significant reduction in particle size compared to batch methods. researchgate.net Shorter residence times in the reactor generally lead to smaller particle sizes and narrower size distributions. researchgate.net This technology represents a move towards more efficient and controlled industrial production of precursor materials like this compound. nih.gov

Influence of Reaction Parameters on Crystal Morphology and Size Distribution

The final characteristics of this compound crystals are highly sensitive to the conditions under which they are synthesized. Control over these parameters is essential for tailoring the material for specific applications.

| Parameter | Influence on Morphology and Size | Synthesis Method(s) |

| pH | Critically affects the final crystal structure and can lead to the formation of different coordination polymers or incorporation of other anions like carbonates. rsc.org | Hydrothermal, Co-precipitation |

| Temperature | Influences the kinetics of precipitation and decomposition of precursors. Lower temperatures in homogeneous precipitation lead to slower reactions. acs.org Higher temperatures in hydrothermal synthesis promote high crystallinity. rsc.org | All methods |

| Reactant Concentration | Higher concentrations can lead to faster precipitation and larger, more anisotropic crystals, while lower concentrations tend to produce smaller, more uniform particles. acs.orgresearchgate.net | Co-precipitation, Homogeneous Precipitation |

| Mixing/Stirring Rate | In co-precipitation, slow stirring relative to the addition rate of reactants can cause localized supersaturation, leading to large, poorly formed agglomerates. osti.gov | Co-precipitation |

| Residence Time | In continuous flow reactors, shorter residence times generally result in smaller particle sizes and a narrower size distribution. researchgate.net | Continuous Flow |

| Additives/Solvents | The presence of other coordinating ligands or polymers can modify the crystal habit and final morphology. researchgate.netbohrium.com The solvent system is fundamental in solvothermal and microwave-assisted synthesis. acs.org | All methods |

For example, in homogeneous precipitation, more dilute cerium(III) solutions resulted in smaller particles with lower shape anisotropy, whereas more concentrated solutions produced larger, needle-like crystals. acs.org In hydrothermal synthesis, pH control is paramount for achieving phase selectivity. rsc.org The dehydration of the resulting oxalate hydrate crystals is also a critical step, as the process can introduce cracks and fractures, especially in thicker crystals, altering the morphology before calcination. sibran.ru

Effect of pH and Reactant Concentration

The pH of the reaction medium and the concentration of the europium and oxalate precursors are fundamental parameters that significantly influence the precipitation and morphology of this compound.

The acidity or alkalinity of the solution plays a crucial role in the formation of the product. The precipitation of europium oxalate is often achieved by adjusting the pH. For instance, in hydrometallurgical processes, adjusting the pH to a range of 3–4 is a key step to precipitate europium oxalate from a solution containing Eu³⁺ ions. In other synthetic approaches, such as the preparation of one-dimensional Europium(III)-glutarate coordination polymers which share similarities with oxalate systems, a 1 M NaOH solution is used to adjust the pH to a less acidic range of 5–6 during the reaction. nih.gov The study of aqueous Eu(III)-oxalate complexes across a broad parametric space, including varying pH and oxalate concentrations, underscores the importance of these factors in determining the species formed in solution before precipitation. researchgate.net

The concentration of reactants, particularly the amount of oxalic acid relative to the europium salt, directly affects the yield and selectivity of the precipitation. Using a stoichiometric amount of oxalic acid allows for the selective precipitation of rare earth oxalates. mdpi.com However, to achieve higher recovery rates, a slight excess of the precipitating agent is often employed. Research has shown that using oxalic acid in a 1.2 ratio compared to the stoichiometric amount can lead to higher precipitation rates of rare earth oxalates. mdpi.com This indicates a direct correlation between reactant concentration and the efficiency of the synthesis.

Table 1: Effect of pH and Reactant Concentration on this compound Synthesis

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| pH | 3–4 | Precipitation of europium oxalate is initiated. | |

| pH | 5–6 | Adjusted with NaOH for the synthesis of related coordination polymers. | nih.gov |

| Oxalic Acid Concentration | Stoichiometric amount | Allows for selective precipitation of rare earth oxalates. | mdpi.com |

| Oxalic Acid Concentration | 1.2 ratio to stoichiometric amount | Achieves higher precipitation rates of rare earth oxalates. | mdpi.com |

Impact of Temperature and Pressure

Temperature and pressure are critical thermodynamic variables that can be manipulated to control the synthesis, hydration state, and morphology of this compound.

The synthesis of this compound can be carried out across a range of temperatures, from ambient conditions to elevated temperatures in hydrothermal setups. Hierarchical europium oxalate microparticles have been successfully synthesized via a simple precipitation method at room temperature. ustc.edu.cn Conversely, hydrothermal techniques involve heating the reaction mixture in a sealed autoclave. For example, a europium(III) sulfite (B76179)–oxalate complex was synthesized by heating the reactants to 120 °C for 8 days in a Teflon-lined autoclave. rsc.org Temperature also influences the hydration state of the compound; the decahydrate form can be converted to the pentahydrate by heating at 100 °C. wikipedia.org At higher temperatures, such as 200 °C, reactions between europium oxalate and oxalic acid can yield different coordination polymers. wikipedia.org The detailed investigation of reaction temperatures has been shown to be crucial for the continuous preparation of layered microparticles with a controlled size distribution. researchgate.net

Pressure, often coupled with temperature in hydrothermal synthesis, is another key parameter. The use of a sealed Teflon-lined autoclave for synthesis inherently involves an increase in pressure above atmospheric levels as the temperature rises. rsc.org This combination of high temperature and pressure in hydrothermal methods facilitates the dissolution and recrystallization of reactants, often leading to the formation of well-defined, crystalline products that might not be accessible under ambient conditions.

Table 2: Impact of Temperature on this compound Synthesis

| Temperature | Method | Outcome | Reference |

|---|---|---|---|

| Room Temperature | Precipitation | Synthesis of hierarchical europium oxalate micro-particles. | ustc.edu.cn |

| 100 °C | Heating | Conversion of europium oxalate decahydrate to pentahydrate. | wikipedia.org |

| 120 °C | Hydrothermal | Synthesis of a crystalline europium(III) sulfite–oxalate complex. | rsc.org |

| 200 °C | Heating in solution | Formation of a [Eu(C₂O₄)(HCOO)]n coordination polymer. | wikipedia.org |

Role of Additives and Surfactants in Growth Modulation

Additives and surfactants are frequently incorporated into the synthesis of this compound to exert control over the nucleation and growth of crystals, thereby influencing the final morphology and size of the particles.

These chemical agents can direct the formation of complex, hierarchical structures. For instance, the presence of trisodium (B8492382) citrate (B86180) (Na₃Cit) as an additive in a room-temperature precipitation method was shown to be essential for the synthesis of hierarchical europium oxalate micro-particles. ustc.edu.cn The citrate ions (Cit³⁻) are believed to form europium citrate complexes initially, which then influences the subsequent precipitation and self-assembly of europium oxalate micro-flakes into more complex structures. ustc.edu.cn The amount of the additive is a critical factor; a specific molar quantity of trisodium citrate was found to be optimal for producing regular, hierarchical micro-particles. ustc.edu.cn

The general mechanism by which additives control crystal formation involves their adsorption onto specific crystal faces. This selective adsorption can inhibit or promote growth in certain directions, leading to a modification of the crystal habit. researchgate.net The control of the polymorphic outcome by additives is typically achieved through kinetic factors, which include the relative nucleation and growth rates of different crystal forms. researchgate.net By modulating these kinetic factors, additives serve as powerful tools to steer the synthesis towards desired morphologies.

Table 3: Role of Additives in this compound Synthesis

| Additive | Synthetic Method | Role/Effect | Reference |

|---|

| Trisodium Citrate (Na₃Cit) | Precipitation at room temperature | Essential for the formation of hierarchical micro-particles. The amount of citrate influences the final morphology. | ustc.edu.cn |

Structural Elucidation and Crystallographic Analysis of Europium Iii Oxalate Hydrate Phases

Polymorphism and Hydration States

Europium(III) oxalate (B1200264) is known to exist in several hydrated forms, with the decahydrate (B1171855), hexahydrate, and tetrahydrate being the most prominently studied. wikipedia.org The level of hydration has a profound impact on the crystal structure and properties of the compound.

Decahydrate, Hexahydrate, and Tetrahydrate Forms

The most hydrated form, europium(III) oxalate decahydrate (Eu₂(C₂O₄)₃·10H₂O), serves as the common starting material, often precipitated from an aqueous solution of a Eu³⁺ salt by the addition of an excess of oxalate. wikipedia.org The decahydrate is a colorless solid. wikipedia.org Upon controlled heating, this decahydrate can be successively converted to lower hydrates. The hexahydrate (Eu₂(C₂O₄)₃·6H₂O) and the tetrahydrate (Eu₂(C₂O₄)₃·4H₂O) are intermediate phases observed during the dehydration process before the formation of the anhydrous europium(III) oxalate. wikipedia.org

Structural Transitions Induced by Dehydration

The process of dehydration induces significant structural transformations. The transition from europium(III) oxalate decahydrate to the hexahydrate is a notable example of a structural rearrangement. researchgate.net Studies have shown that this transformation can proceed via a martensitic mechanism, which involves a change in the crystal shape. researchgate.net However, the presence of defects in the crystal lattice can alter this transformation, preventing the change in shape. researchgate.net Further heating leads to the formation of the tetrahydrate and eventually the anhydrous salt, with each step involving the removal of water molecules and a consequent reorganization of the crystal lattice. wikipedia.org The complete removal of water typically occurs at temperatures below 200°C. wikipedia.org

Detailed Crystal Structure Determination

The crystal structures of the various europium(III) oxalate hydrate (B1144303) phases have been elucidated through techniques such as single-crystal X-ray diffraction. These studies have revealed the specific crystal systems and the intricate coordination of the europium ions.

Monoclinic and Orthorhombic Systems

Crystallographic analyses have shown that europium(III) oxalate hydrates can crystallize in different systems. The decahydrate, Eu₂(C₂O₄)₃·10H₂O, has been reported to crystallize in the monoclinic system with the space group P2₁/c. wikipedia.orgresearchgate.net Nanocrystals of europium oxalate have also been identified as having a monoclinic structure. nih.gov Similarly, a europium(III) sulfite-oxalate complex has been found to belong to the monoclinic crystal system with the space group P2₁/c. rsc.org In contrast, some europium(III) coordination polymers incorporating oxalate have been observed to crystallize in the orthorhombic system. rsc.org

Below is a table summarizing the crystallographic data for a monoclinic form of europium(III) oxalate decahydrate:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (pm) | 1098 |

| b (pm) | 961 |

| c (pm) | 1004 |

| β (°) | 114.2 |

| Formula units per unit cell (Z) | 4 |

Data sourced from reference wikipedia.org

Coordination Environment of Europium(III) Ions

The coordination environment of the Eu³⁺ ion is a crucial aspect of the crystal structure. In many of its compounds, the europium(III) ion exhibits high coordination numbers, typically ranging from six to twelve. researchgate.net In the context of oxalate hydrates, the Eu³⁺ ion is coordinated by oxygen atoms from both the oxalate ligands and the water molecules. For instance, in a europium(III) sulfite-oxalate complex, the Eu³⁺ ion is nine-coordinated, with oxygen atoms from oxalate ions, sulfite (B76179) ions, and coordinated water molecules. rsc.org Similarly, in other europium complexes, a nine-coordinate geometry around the europium ion has been observed. researchgate.net This high coordination number is a characteristic feature of lanthanide ions.

Formation of Europium(III) Oxalate-Based Coordination Polymers

The combination of europium(III) ions with oxalate ligands is fundamental to the construction of sophisticated coordination polymers (CPs). The resulting structures are heavily influenced by the inherent characteristics of both the metal ion and the ligand. Trivalent europium (Eu³⁺) ions are notable for their high coordination numbers and flexible coordination geometries, while the oxalate anion provides a rigid, versatile bridging capability. rsc.org This interplay allows for the directed assembly of complex, multidimensional architectures with tailored properties.

Design and Architecture of One-Dimensional and Three-Dimensional Frameworks

The structural diversity of europium(III) oxalate-based coordination polymers ranges from simple one-dimensional (1D) chains to intricate three-dimensional (3D) frameworks. The final dimensionality is often directed by synthesis conditions (such as pH and temperature) and the presence of ancillary ligands that can modify the coordination environment of the europium ion. rsc.org

One-dimensional chains represent the most fundamental polymeric structures. An example is the isostructural family of compounds with the general formula K₃[Ln(ox)₃(OH₂)]·2H₂O, where Ln includes europium. conicet.gov.ar In these structures, the oxalate ligands link the metal centers to form continuous chains.

More complex are the three-dimensional frameworks, which often adopt a pillared-layer structure. In these designs, two-dimensional (2D) layers or sheets formed by europium ions and primary ligands are linked together by "pillars," which are typically bridging ligands spanning the distance between the layers.

A notable example is the mixed-anion coordination polymer, [Eu₂(ox)(CO₃)₂(H₂O)₂]n. rsc.orgrsc.org In this architecture, infinite layers are formed from Eu³⁺ and carbonate ions parallel to the crystallographic ac plane. The oxalate anions then act as pillars, bridging the layers along the b-axis to create a robust 3D polymer with an orthorhombic crystal system. rsc.orgrsc.org The hydrothermal synthesis and careful pH control are critical for the selective formation of this carbonate-fixed compound over other europium oxalate hydrate phases. rsc.org

Another intricate 3D framework is demonstrated by [Eu(NH₂–BDC)(ox)(H₃O)]n, where NH₂–BDC²⁻ is 2-aminoterephthalate. iucr.org This structure is built from 2D layers of europium-carboxylate-oxalate, which are then connected by the 2-aminoterephthalate pillars. iucr.org The fundamental structural unit within the layers consists of an edge-sharing dimer of nine-coordinate europium polyhedra (TPRS-{EuIIIO₉}), which are assembled through the oxalate moieties. iucr.org

The following table summarizes the crystallographic data for several europium(III) oxalate-based coordination polymers.

| Compound Formula | Dimensionality | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| {[Eu₂(C₂O₄)₃(H₂O)₆]·4.34H₂O}n | 2D sheets extending to 3D via H-bonding | Monoclinic | P2₁/c | rsc.orgnih.gov |

| [Eu₂(ox)(CO₃)₂(H₂O)₂]n | 3D | Orthorhombic | Not specified | rsc.orgrsc.org |

| [Eu(NH₂–BDC)(ox)(H₃O)]n | 3D | Triclinic | P-1 | iucr.org |

| K₃[Eu(ox)₃(OH₂)]·2H₂O | 1D | Not specified | Not specified | conicet.gov.ar |

Role of Oxalate Ligand in Bridging and Network Formation

The oxalate anion (C₂O₄²⁻) is a cornerstone in the construction of europium-based coordination polymers due to its structural rigidity and versatile coordination modes. As the first member of the dicarboxylate series, its planar geometry is a key feature that distinguishes it from more flexible aliphatic ligands. conicet.gov.ar This rigidity allows for more predictable and stable framework constructions.

The oxalate ligand can adopt several coordination modes, but it most commonly functions as a bis-bidentate (chelating to two different metal ions) or a bidentate-monodentate bridging ligand. This bridging capability is crucial for extending the structure into higher dimensions.

In many 3D europium oxalate frameworks, the oxalate ligand explicitly acts as a pillar, connecting 2D layers into a more complex network. For instance, in [Eu₂(ox)(CO₃)₂(H₂O)₂]n, oxalate anions bridge the Eu³⁺/carbonate layers, providing structural integrity to the 3D assembly. rsc.orgrsc.org Similarly, in other coordination polymers, the oxalate ligand has been identified as a pillar that helps form a three-dimensional network. nih.gov

Within a 2D context, the oxalate ligand is instrumental in forming the layers themselves. In the structure of [Eu(NH₂–BDC)(ox)(H₃O)]n, the basic building block of the 2D layers is a dimer of europium polyhedra held together by oxalate moieties. iucr.org In the well-characterized europium oxalate decahydrate structure, {[Eu₂(C₂O₄)₃(H₂O)₆]·4.34H₂O}n, the oxalate ligands serve to link the Eu³⁺ centers into two-dimensional sheets. nih.govresearchgate.net The Eu³⁺ ion in this structure is nine-coordinate, bonding to oxygen atoms from both water molecules and the oxalate ligands. researchgate.net The ability of the oxalate ligand to effectively bridge metal centers is a primary reason for the formation of these robust, extended networks.

Spectroscopic Investigations of Europium Iii Oxalate Hydrate

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within europium(III) oxalate (B1200264) hydrate (B1144303). By analyzing the vibrational modes of the oxalate ligand and its coordination to the europium ion, a detailed understanding of the compound's structural characteristics can be achieved.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and probing the coordination environment of the oxalate ligand in europium(III) oxalate hydrate. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the oxalate anion and the water molecules of hydration. Analysis of these bands confirms the chemical composition and provides evidence of the ligand's coordination to the europium(III) ion. researchgate.net

The coordination of the oxalate ligand to the europium ion results in shifts in the positions of the characteristic vibrational bands of the carboxylate group. New frequency bands appearing in the low-frequency region of the spectrum are indicative of the formation of Eu-O bonds. researchgate.net For instance, the presence of bands in the region of 460 cm⁻¹ can provide evidence for the existence of Eu-O bonds. researchgate.net The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the C=O and C-O bonds within the oxalate ligand, as well as the bending modes of the O-C-O group. The presence of water of hydration is confirmed by broad absorption bands in the O-H stretching region (around 3000-3600 cm⁻¹) and bending vibrations (around 1600 cm⁻¹).

Table 1: Characteristic FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3600 - 3000 | ν(O-H) of water molecules | rsc.org |

| ~1600 | δ(H₂O) bending of water molecules | rsc.org |

| ~1480 | ν(C=O) symmetric stretching | researchgate.net |

| ~460 | ν(Eu-O) | researchgate.net |

For lanthanide oxalates in general, three distinct sets of bands are typically observed in the Raman spectrum. researchgate.net These correspond to the symmetric stretching of the C-O bonds, the stretching of the C-C single bond, and the bending of the O-C-O group. researchgate.net The δ(O-C-O) bending mode, which appears around 500 cm⁻¹, is particularly sensitive to the metal cation as it contains a significant contribution from the metal-oxygen stretching motion. researchgate.net The position of the C-O stretching vibration is also sensitive to the cation to which the oxalate is coordinated. qut.edu.aupsu.edu

Table 2: Typical Raman Bands for Lanthanide Oxalates

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~1480 | ν(C-O) symmetric stretching | researchgate.net |

| ~920 | ν(C-C) stretching | researchgate.net |

| ~500 | δ(O-C-O) bending | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Analysis of the core level binding energies in the XPS spectrum of this compound provides direct information about the oxidation state of the europium ion. The binding energy of the Eu 3d₅/₂ peak is a key indicator of the +3 oxidation state. For europium(III) oxalate, the Eu 3d₅/₂ binding energy has been reported to be approximately 1136.2 eV. vitorge.name This value is distinct from that of Eu(II) compounds, allowing for unambiguous determination of the europium oxidation state. vitorge.name The XPS spectra of Eu(III) compounds are also characterized by the presence of "shake-down" satellites, which appear at lower binding energies than the main photoelectron peak in the 3d and 4d regions. vitorge.nameresearchgate.net These satellite structures arise from charge transfer coexcitations, primarily from the O 2p orbitals to the partially occupied 4f subshell of the lanthanide ion. vitorge.name

Table 3: Core Level Binding Energies for this compound

| Core Level | Binding Energy (eV) | Reference |

|---|---|---|

| Eu 3d₅/₂ | 1136.2 | vitorge.name |

| O 1s | ~531-533 | researchgate.net |

| C 1s | ~288-289 (O-C=O) | researchgate.net |

XPS is highly sensitive to the chemical environment of the constituent atoms. Variations in the core level binding energies, known as chemical shifts, reflect changes in the ionicity or covalency of the bonds. iaea.org By comparing the binding energies of Eu, O, and C in this compound to those in other europium compounds like Eu₂O₃ or Eu₂(SO₄)₃, insights into the nature of the Eu-O bond can be gained. vitorge.name The presence of different oxygen environments, such as in the oxalate ligand and in the water of hydration, can also be distinguished by deconvolution of the O 1s peak. The C 1s spectrum can similarly be used to identify the carboxylate carbon of the oxalate ligand. The complex multiplet splitting observed in the Eu 3d and Eu 4d regions of Eu(III) compounds further complicates the spectra but also provides a detailed fingerprint of the electronic structure. thermofisher.com

Photoluminescence Spectroscopy of Europium(III) Centers

This compound is known for its characteristic and intense red luminescence. researchgate.net Photoluminescence spectroscopy is the primary technique used to investigate the emissive properties of this compound, which arise from the electronic transitions within the 4f shell of the Eu³⁺ ion.

The emission spectrum of this compound is dominated by a series of sharp peaks corresponding to the transitions from the excited ⁵D₀ level to the various ⁷Fₙ (n = 0, 1, 2, 3, 4) levels of the Eu³⁺ ion. researchgate.net The most intense emission is typically the ⁵D₀ → ⁷F₂ transition, which is responsible for the brilliant red color of the luminescence and is observed around 613-615 nm. researchgate.netrsc.org This transition is hypersensitive to the local symmetry of the Eu³⁺ ion and its intensity is a strong indicator of a non-centrosymmetric coordination environment. The presence of other transitions, such as ⁵D₀ → ⁷F₀ (~580 nm), ⁵D₀ → ⁷F₁ (~590 nm), and ⁵D₀ → ⁷F₄ (~690-700 nm), provides a complete picture of the luminescent properties. researchgate.netrsc.org The lifetime of the ⁵D₀ excited state is another important parameter that can be determined from time-resolved photoluminescence measurements. rsc.org

Table 4: Photoluminescence Emission Peaks of this compound

| Transition | Wavelength (nm) | Reference |

|---|---|---|

| ⁵D₀ → ⁷F₀ | ~580 | researchgate.net |

| ⁵D₀ → ⁷F₁ | ~590 | rsc.org |

| ⁵D₀ → ⁷F₂ | ~613-615 | researchgate.netrsc.org |

| ⁵D₀ → ⁷F₃ | Not specified | |

| ⁵D₀ → ⁷F₄ | ~690 | rsc.org |

Excitation and Emission Spectra Analysis (⁵D₀ → ⁷Fⱼ Transitions)

The photoluminescence of this compound is characterized by the distinctive, sharp emission lines resulting from intra-4f electronic transitions of the Eu³⁺ ion. The emission spectrum is dominated by a series of transitions originating from the excited ⁵D₀ level to the various ⁷Fⱼ (where J = 0, 1, 2, 3, 4) ground state manifolds nih.govmdpi.com.

Upon excitation, typically in the near-UV range around 380-400 nm, the Eu³⁺ ion relaxes and emits photons at specific wavelengths corresponding to these f-f transitions. The most prominent of these is the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the intense red emission characteristic of many europium compounds and typically appears around 613-616 nm wikipedia.org. The intensity of this electric dipole transition is highly sensitive to the local symmetry of the Eu³⁺ ion; a lower symmetry environment enhances its probability, leading to stronger red luminescence.

Other key transitions observed in the emission spectrum include:

⁵D₀ → ⁷F₀: A weak, single peak typically around 578 nm.

⁵D₀ → ⁷F₁: A magnetic dipole transition around 592 nm, which is less sensitive to the coordination environment.

⁵D₀ → ⁷F₃: A weaker transition observed around 650-656 nm nih.gov.

⁵D₀ → ⁷F₄: Another transition occurring in the longer wavelength region, around 699-702 nm nih.govmdpi.com.

The excitation spectrum, obtained by monitoring the dominant ⁵D₀ → ⁷F₂ emission, confirms the wavelengths at which the Eu³⁺ ion can be effectively excited rsc.org. In some europium oxalate compounds, the oxalate ligand can act as an "antenna," absorbing energy and transferring it to the Eu³⁺ ion, a process known as sensitized luminescence researchgate.netresearchgate.net. However, the efficiency of this antenna effect can be limited in simple hydrates rsc.org.

Table 1: Characteristic ⁵D₀ → ⁷Fⱼ Emission Transitions in Europium(III) Compounds

| Transition | Approximate Wavelength (nm) | Nature of Transition | Relative Intensity |

|---|---|---|---|

| ⁵D₀ → ⁷F₀ | ~578 | Electric Dipole (Forbidden) | Very Weak |

| ⁵D₀ → ⁷F₁ | ~592 | Magnetic Dipole | Strong |

| ⁵D₀ → ⁷F₂ | ~616 | Electric Dipole (Hypersensitive) | Very Strong (Dominant) |

| ⁵D₀ → ⁷F₃ | ~656 | Electric Dipole (Forbidden) | Weak |

| ⁵D₀ → ⁷F₄ | ~699 | Electric Dipole | Moderate |

Luminescence Lifetime Measurements and Decay Analysis

Luminescence lifetime (τ) is a crucial parameter that measures the average time an electron spends in an excited state before returning to the ground state. For this compound, this value is highly dependent on the specific structure and degree of hydration. The decay of the ⁵D₀ excited state is monitored, typically at the peak of the ⁵D₀ → ⁷F₂ emission, to determine the lifetime.

Studies on a three-dimensional coordination polymer, [Eu₂(ox)(CO₃)₂(H₂O)₂]n, reported lifetimes of 0.40 ms, 0.41 ms, and 0.37 ms for emissions at 590 nm, 615 nm, and 690 nm, respectively rsc.org. These values are notably longer than the lifetime of the more common europium(III) oxalate pentahydrate ([Eu₂(ox)₃(H₂O)₆]·4.34H₂O), which is in the range of 0.28–0.29 ms rsc.orgrsc.org. This difference is directly attributed to the number of water molecules coordinated to the europium ion, as discussed in section 4.3.6.

The analysis of the decay curve, which is often fitted to an exponential function, provides information about the environment of the Eu³⁺ ions. A single-exponential decay profile indicates that the emitting ions are in a uniform chemical environment.

Table 2: Comparative Luminescence Lifetimes of Europium(III) Oxalate Hydrates

| Compound | Monitored Emission (nm) | Lifetime (ms) | Reference |

|---|---|---|---|

| [Eu₂(ox)(CO₃)₂(H₂O)₂]n | 590 | 0.40 | rsc.org |

| [Eu₂(ox)(CO₃)₂(H₂O)₂]n | 615 | 0.41 | rsc.org |

| [Eu₂(ox)(CO₃)₂(H₂O)₂]n | 690 | 0.37 | rsc.org |

| [Eu₂(ox)₃(H₂O)₆]·4.34H₂O | Not Specified | 0.28 - 0.29 | rsc.org |

Quantum Yield Determination and Luminescent Efficiency

The luminescence quantum yield (Φ) is a measure of the efficiency of the conversion of absorbed photons into emitted photons. It is a critical factor for assessing the suitability of a material for applications such as in lighting and displays.

Concentration Quenching and Energy Transfer Mechanisms

Concentration quenching is a phenomenon where the luminescence intensity of a material decreases at high concentrations of the emitting ion. This occurs due to non-radiative energy transfer between adjacent ions, such as cross-relaxation. However, europium oxalate nanocrystals are noted for exhibiting "quenching-free luminescence" researchgate.netnih.govresearchgate.net.

This desirable property is a direct consequence of its crystal structure, which effectively isolates the individual Eu³⁺ ions researchgate.netnih.gov. The specific arrangement and the distances between the lanthanide centers are sufficient to suppress the intermolecular energy transfer that leads to quenching researchgate.net.

The primary energy transfer mechanism relevant to the luminescence of this compound is the intramolecular energy transfer from the oxalate ligand to the Eu³⁺ ion, also known as the antenna effect researchgate.net. The ligand absorbs UV radiation, exciting its electrons to a singlet state, which then transitions to a triplet state via intersystem crossing. This triplet state can then non-radiatively transfer its energy to the resonant ⁵Dⱼ levels of the Eu³⁺ ion, which subsequently de-excites radiatively, producing the characteristic emission.

Judd-Ofelt Theoretical Analysis for Radiative and Nonradiative Transitions

Judd-Ofelt (JO) theory is a powerful theoretical framework used to model the intensities of intra-4f transitions in lanthanide ions wikipedia.orgnih.gov. Although these transitions are parity-forbidden by Laporte's rule, they gain intensity by mixing with higher-energy configurations of opposite parity through the influence of the crystal field wikipedia.org.

The theory utilizes three phenomenological intensity parameters, Ω₂, Ω₄, and Ω₆, which are derived from the experimental emission or absorption spectrum nih.govarxiv.org. These parameters reflect the influence of the host environment on the radiative transition probabilities of the Eu³⁺ ion.

Ω₂ is highly sensitive to the local symmetry and covalency of the bond between the Eu³⁺ ion and the surrounding ligands. A higher value indicates lower symmetry and greater covalency.

Ω₄ and Ω₆ are more related to the bulk properties of the host material.

Once the JO parameters are determined, they can be used to calculate key radiative properties, including:

Radiative transition probabilities (A_rad): The rate at which an excited state depopulates through photon emission.

Radiative lifetime (τ_rad): The theoretical lifetime if only radiative decay occurred (τ_rad = 1 / ΣA_rad).

Branching ratios (β): The relative probability of a specific transition occurring from the excited state.

By combining the calculated radiative lifetime (τ_rad) with the experimentally measured luminescence lifetime (τ_obs), one can quantify the non-radiative decay rate (A_nrad) and the intrinsic luminescence quantum yield (Φ) researchgate.net:

A_nrad = (1/τ_obs) - (1/τ_rad)

Φ = τ_obs / τ_rad

A detailed Judd-Ofelt analysis has been performed on europium oxalate nanocrystals to evaluate these spectroscopic parameters nih.gov.

Influence of Hydration Level on Luminescence Quenching

The level of hydration, specifically the number of water molecules directly coordinated to the Eu³⁺ ion, has a profound impact on its luminescence properties. The high-frequency O-H vibrational oscillators in water molecules provide an efficient pathway for non-radiative de-excitation of the ⁵D₀ state, a process known as vibrational quenching rsc.org.

This effect is clearly demonstrated by comparing the luminescence lifetimes of different europium oxalate hydrates. A compound with only one water molecule per Eu³⁺ ion, [Eu₂(ox)(CO₃)₂(H₂O)₂]n, exhibits a significantly longer lifetime (~0.41 ms) compared to europium oxalate pentahydrate ([Eu₂(ox)₃(H₂O)₆]·4.34H₂O), which has three coordinated water molecules per Eu³⁺ and a shorter lifetime of ~0.28 ms rsc.orgrsc.org. This correlation underscores that minimizing the number of aqua ligands in the first coordination sphere of the europium ion is crucial for reducing luminescence quenching and enhancing emission efficiency.

Correlation between Crystal Structure and Photoluminescence Properties

The photoluminescence properties of this compound are intrinsically linked to its crystal structure rsc.orgnih.gov. The structure dictates the local symmetry of the Eu³⁺ site, the distance between adjacent Eu³⁺ ions, and the number of coordinated quenching species like water molecules.

For instance, the crystal structure of {[Eu₂(C₂O₄)₃(H₂O)₆]·4.34H₂O}n, which is monoclinic, is responsible for its characteristic "quenching-free" luminescence rsc.orgnih.gov. The framework effectively isolates the Eu³⁺ ions, preventing the energy migration that leads to concentration quenching nih.gov. The coordination environment within this structure, including the three aqua ligands per Eu³⁺, defines its specific luminescence lifetime rsc.org.

In contrast, a different compound, the orthorhombic [Eu₂(ox)(CO₃)₂(H₂O)₂]n, presents a three-dimensional polymer structure where each Eu³⁺ ion is coordinated to only one water molecule rsc.orgrsc.org. This structural difference directly results in a longer luminescence lifetime due to reduced vibrational quenching, highlighting the critical role of the crystal structure in modulating the material's photoluminescent output rsc.org. The absence of a center of inversion at the Eu³⁺ site within the crystal lattice is what allows the hypersensitive ⁵D₀ → ⁷F₂ transition to dominate the spectrum, producing the characteristic bright red emission researchgate.net.

Thermal Decomposition Pathways and Solid State Transformations

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

TGA and DTA are powerful thermoanalytical techniques used to investigate the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition stages. DTA measures the temperature difference between a sample and an inert reference, identifying exothermic and endothermic events such as dehydration and decomposition.

Europium(III) oxalate (B1200264) is commonly precipitated as a decahydrate (B1171855), Eu₂(C₂O₄)₃·10H₂O. The initial stage of its thermal decomposition involves the removal of these water molecules. This dehydration occurs in a stepwise manner at temperatures generally below 200°C. slideshare.net The process involves the formation of lower hydrates, such as hexahydrate and tetrahydrate, before the anhydrous compound is formed. slideshare.netresearchgate.net

| Dehydration Step | Approximate Temperature Range (°C) | Process | Enthalpy Change (ΔH) |

|---|---|---|---|

| Eu₂(C₂O₄)₃·10H₂O → Eu₂(C₂O₄)₃·6H₂O + 4H₂O | < 200 | Loss of 4 water molecules | Endothermic |

| Eu₂(C₂O₄)₃·6H₂O → Eu₂(C₂O₄)₃·4H₂O + 2H₂O | < 200 | Loss of 2 water molecules | Endothermic |

| Eu₂(C₂O₄)₃·4H₂O → Eu₂(C₂O₄)₃ + 4H₂O | < 200 | Complete dehydration | Endothermic |

Following complete dehydration, the anhydrous europium(III) oxalate undergoes further decomposition at higher temperatures. This process involves the breakdown of the oxalate anion and results in significant mass loss, which can be precisely measured by TGA. The decomposition occurs in distinct stages, ultimately yielding europium(III) oxide. slideshare.net The profile of mass loss versus temperature provides a characteristic fingerprint of the compound's thermal behavior.

| Temperature Range (°C) | Volatile Product(s) | Solid Residue | Reaction | Theoretical Mass Loss (%) |

|---|---|---|---|---|

| ~320 - 450 | CO, CO₂ | Eu₂(O₂CO₃) | Eu₂(C₂O₄)₃ → Eu₂(O₂CO₃) + 2CO + 2CO₂ | ~20.4 |

| ~450 - 700 | CO₂ | Eu₂O₃ | Eu₂(O₂CO₃) → Eu₂O₃ + CO₂ | ~7.7 |

Identification of Intermediate Species and Final Products

The decomposition of anhydrous europium(III) oxalate is not a direct conversion to the oxide but proceeds through the formation of several intermediate solid species. Identifying these intermediates is key to understanding the complete reaction mechanism.

A notable aspect of the thermal decomposition of europium(III) oxalate is the transient formation of a divalent europium species. After dehydration, the first major decomposition step involves the reduction of Eu(III) to Eu(II), with the formation of europium(II) oxalate (EuC₂O₄) and the release of carbon dioxide. osti.gov The reaction can be represented as: Eu₂(C₂O₄)₃ → 2EuC₂O₄ + 2CO₂. osti.gov This intermediate is unstable at higher temperatures and quickly participates in subsequent reaction steps. The re-oxidation of this europium(II) intermediate to europium(III) is marked by a prominent exothermic peak in DTA curves around 420°C. osti.gov

Oxycarbonates are common intermediates in the thermal decomposition of rare earth oxalates. In the case of europium, following the formation and subsequent decomposition of the Eu(II) species, an intermediate europium dioxycarbonate (Eu₂O₂CO₃) is formed. This species arises from the breakdown of the oxalate structure before the final loss of carbon dioxide. The formation of this stable oxycarbonate is a critical step in the pathway to forming the final oxide product.

Eu₂(C₂O₄)₃·10H₂O(s) → Eu₂O₃(s) + 3CO(g) + 3CO₂(g) + 10H₂O(g)

Calcination of europium(III) oxalate is a widely used method to produce high-purity europium(III) oxide for various technological applications. slideshare.net

Influence of Gaseous Atmospheres on Decomposition Kinetics

The gaseous atmosphere in which the thermal decomposition of europium(III) oxalate hydrate (B1144303) occurs plays a pivotal role in dictating the reaction mechanism, decomposition temperatures, and the nature of the solid products. The comparison between oxidizing, inert, and vacuum environments reveals significant differences in the decomposition pathways.

Oxidizing vs. Inert (CO₂, Vacuum) Environments

The thermal decomposition of europium(III) oxalate decahydrate (Eu₂(C₂O₄)₃·10H₂O) proceeds through distinct stages, beginning with dehydration followed by the decomposition of the anhydrous oxalate. The nature of the surrounding atmosphere significantly influences the decomposition of the anhydrous salt.

In an oxidizing atmosphere , such as flowing oxygen or air, the decomposition of anhydrous europium(III) oxalate leads directly to the formation of europium(III) oxide (Eu₂O₃). The presence of oxygen facilitates the combustion of the evolved carbon monoxide (CO) to carbon dioxide (CO₂), resulting in an exothermic process that can influence the morphology of the final oxide product.

In contrast, under inert or vacuum conditions , the decomposition pathway is more complex. Studies conducted under vacuum have shown that the decomposition of anhydrous europium(III) oxalate proceeds through the formation of an intermediate, which was initially suggested to be europium(II) carbonate (EuCO₃). However, further investigations using Mössbauer spectroscopy have indicated that this intermediate is more likely a mixed-valence europium oxycarbonate or a related species rather than a simple carbonate capes.gov.br. The final product under vacuum is also europium(III) oxide, but the mechanism involves the reduction of Eu(III) to Eu(II) as an intermediate step.

The decomposition in a carbon dioxide (CO₂) atmosphere also alters the reaction pathway. For other rare earth oxalates, studies have shown that a CO₂ atmosphere can shift the decomposition temperatures to higher values and can favor the formation of intermediate oxycarbonates. This is due to the principle of Le Chatelier, where the presence of CO₂ in the surrounding atmosphere can suppress the decomposition of carbonate or oxycarbonate intermediates. While specific detailed studies on europium(III) oxalate in a pure CO₂ atmosphere are limited, analogies with other light rare earth oxalates suggest a similar stabilizing effect on intermediate species.

A summary of the decomposition steps of Europium(III) oxalate decahydrate under vacuum is presented in the following table, based on thermogravimetric analysis (TGA) data.

| Temperature Range (°C) | Gaseous Product | Solid Product | Weight Loss (%) |

| 30-110 | 4 H₂O | Eu₂(C₂O₄)₃·6H₂O | 9.6 |

| 115-180 | 2 H₂O | Eu₂(C₂O₄)₃·4H₂O | 14.4 |

| 180-240 | 4 H₂O | Eu₂(C₂O₄)₃ | 24.1 |

| 300-400 | CO + CO₂ | Eu₂O(CO₃)₂ (intermediate) | - |

| >400 | CO | Eu₂O₃ | - |

Reaction Kinetics and Activation Energy Determination

The study of reaction kinetics provides quantitative insights into the decomposition process, with the activation energy (Ea) being a key parameter that describes the energy barrier for the reaction. The activation energy for the thermal decomposition of europium(III) oxalate hydrate can be determined from thermogravimetric data obtained at different heating rates using model-free isoconversional methods such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) methods.

While specific, detailed kinetic studies comparing the decomposition of this compound in various atmospheres are not extensively reported, the general principles of solid-state kinetics suggest that the activation energy will be influenced by the reaction mechanism, which is in turn dependent on the atmosphere.

For analogous rare earth oxalates, the activation energy for the dehydration steps is typically lower than that for the decomposition of the anhydrous oxalate. The decomposition in an oxidizing atmosphere, which involves combustion of evolved gases, is expected to have a different kinetic profile compared to the multi-step decomposition in an inert or vacuum environment that may involve intermediate solid-state rearrangements.

For instance, in the decomposition of other lanthanide oxalates, the activation energy for the main decomposition step in air has been reported to be in the range of 100-200 kJ/mol. It is anticipated that the activation energy for the decomposition of europium(III) oxalate in an oxidizing atmosphere would fall within a similar range. In contrast, the more complex decomposition mechanism under inert or vacuum conditions, potentially involving multiple reaction steps with different energy barriers, would likely result in a more complex dependence of the activation energy on the extent of conversion.

In-situ Spectroscopic Monitoring of Thermal Transformations

To gain a deeper understanding of the dynamic changes occurring during the thermal decomposition of this compound, in-situ spectroscopic techniques are invaluable. These methods allow for the real-time monitoring of changes in the solid phase and the identification of evolved gaseous products as they are formed.

While specific studies employing in-situ spectroscopic monitoring for the thermal decomposition of this compound are scarce in the literature, the application of these techniques to other metal oxalates provides a clear indication of their potential.

Evolved Gas Analysis (EGA) , typically performed by coupling a thermogravimetric analyzer with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR), is a powerful tool for identifying the gaseous species evolved during decomposition wikipedia.orgmeasurlabs.comeag.comnih.govunizg.hr. For this compound, EGA would allow for the precise determination of the temperatures at which water, carbon monoxide, and carbon dioxide are released. This information is crucial for elucidating the reaction stoichiometry and distinguishing between different decomposition pathways in various atmospheres. For example, in an oxidizing atmosphere, EGA would show the simultaneous evolution of CO₂ from oxalate decomposition and the oxidation of CO, while in a vacuum, the distinct evolution of CO and CO₂ at different temperatures would be observable.

In-situ X-ray Diffraction (XRD) is another powerful technique that can be used to monitor the changes in the crystalline structure of the solid material as a function of temperature mdpi.com. By performing XRD measurements on the sample while it is being heated, it is possible to identify the formation and disappearance of crystalline intermediate phases, such as anhydrous europium(III) oxalate and any crystalline oxycarbonate intermediates, and the final formation of europium(III) oxide. This would provide direct evidence for the solid-state transformation pathways.

In-situ Raman and Infrared Spectroscopy can provide information about the changes in the vibrational modes of the oxalate and any intermediate species during the decomposition process researchgate.netresearchgate.netqut.edu.aursc.orgqut.edu.au. These techniques are particularly sensitive to the coordination environment of the europium ion and the bonding within the oxalate and carbonate/oxycarbonate groups. Monitoring the changes in the characteristic vibrational bands in real-time would offer insights into the bond-breaking and bond-forming processes that constitute the decomposition mechanism. For example, the disappearance of the C-C and C-O stretching modes of the oxalate group and the appearance of new bands corresponding to carbonate or oxide species could be tracked as a function of temperature.

Although direct in-situ spectroscopic studies on this compound are yet to be extensively reported, the application of these techniques to similar systems underscores their immense potential in unraveling the complex solid-state transformations that occur during its thermal decomposition.

Role of Europium Iii Oxalate Hydrate As a Precursor in Advanced Materials Synthesis

Fabrication of Europium-Doped Oxides and Ceramics

The use of Europium(III) oxalate (B1200264) hydrate (B1144303) as a precursor offers precise control over the stoichiometry, morphology, and particle size of the final oxide materials. The oxalate decomposition route is favored for its ability to produce fine, homogeneous oxide powders at relatively lower temperatures compared to traditional solid-state reaction methods.

Preparation of Luminescent Eu₂O₃ Nanomaterials

Europium(III) oxide (Eu₂O₃) is a cornerstone material for red phosphors due to the efficient luminescence from the Eu³⁺ ion. The thermal decomposition of Europium(III) oxalate hydrate is a well-established method for producing Eu₂O₃ nanomaterials. The process begins with the precipitation of this compound from a solution containing Eu³⁺ ions.

The subsequent calcination of the oxalate precursor proceeds in distinct stages. Initially, the hydrate water is lost at temperatures below 200°C. As the temperature is increased further, the anhydrous europium oxalate decomposes. This decomposition typically occurs in two main steps: first, the formation of an intermediate europium carbonate, followed by the final conversion to europium oxide at higher temperatures (around 620°C). wikipedia.org This controlled decomposition process is instrumental in yielding Eu₂O₃ nanoparticles with specific sizes and surface characteristics.

Nanoparticles of Eu₂O₃ produced via this method exhibit strong red luminescence characterized by sharp emission lines, primarily arising from the ⁵D₀ → ⁷Fⱼ transitions of the Eu³⁺ ion. The most intense red emission corresponds to the ⁵D₀ → ⁷F₂ transition, which is highly sensitive to the local symmetry of the Eu³⁺ ion. wikipedia.org The fine particle size and high purity of the resulting Eu₂O₃ powder make it an excellent candidate for red phosphors in applications like white light-emitting diodes (LEDs). wikipedia.org

Table 1: Thermal Decomposition Stages of this compound

| Temperature Range | Process | Product |

|---|---|---|

| < 200°C | Dehydration | Anhydrous Europium(III) oxalate |

| ~350°C - 450°C | Initial Decomposition | Europium Carbonate (intermediate) |

Integration into Mixed-Metal Oxide Systems (e.g., ZrO₂:Eu³⁺)

This compound is also utilized as a precursor for doping europium into various host matrices to create mixed-metal oxide systems with specific functionalities. A prominent example is europium-doped zirconia (ZrO₂:Eu³⁺), a material valued in optics and as a luminescent phosphor. rsc.orgresearchgate.net

The synthesis of such materials can be achieved through co-precipitation methods. In this approach, a solution containing both zirconium and europium salts is treated with a precipitating agent, such as oxalic acid or ammonium oxalate. surrey.ac.uk This leads to the simultaneous precipitation of a mixed zirconium-europium oxalate precursor. The key advantage of this method is the homogeneous distribution of the europium dopant within the zirconium oxalate matrix at a molecular level.

Subsequent calcination of this co-precipitated precursor at controlled temperatures results in the formation of a crystalline ZrO₂ lattice with Eu³⁺ ions substitutionally incorporated. The presence of the Eu³⁺ dopant can also influence the phase stabilization of the zirconia, potentially favoring the formation of the tetragonal or cubic phases at room temperature, which are typically only stable at high temperatures in undoped ZrO₂. researchgate.net The luminescent properties of the resulting ZrO₂:Eu³⁺ material are directly linked to the successful incorporation and uniform distribution of Eu³⁺ ions within the host lattice, a feat facilitated by the oxalate precursor route.

Synthesis of Europium-Based Phosphors and Optoelectronic Materials

The distinct photoluminescent properties of the europium ion make it indispensable for creating phosphors used in modern lighting and display technologies. This compound serves as a versatile starting point for synthesizing these advanced optoelectronic materials.

Tailoring Luminescence for Display and Lighting Applications

The primary application of europium-based materials derived from oxalate precursors is in the field of phosphors. Both Europium(III) oxalate itself and its decomposition product, Eu₂O₃, exhibit strong red luminescence. When excited by UV or blue light, these materials emit light at specific wavelengths, with the most prominent emission peak for Eu³⁺ typically around 612-616 nm. wikipedia.org This corresponds to the hypersensitive ⁵D₀ → ⁷F₂ electronic transition, which is responsible for the brilliant red color.

The oxalate precursor method allows for fine-tuning of the phosphor's properties. By controlling the synthesis conditions of the initial oxalate—such as pH, temperature, and concentration—it is possible to influence the particle size, morphology, and crystallinity of the final oxide phosphor. These physical characteristics, in turn, affect the luminescence efficiency, quantum yield, and color purity of the material. For instance, nanostructured phosphors synthesized from oxalate precursors can exhibit enhanced brightness and stability, making them highly suitable for use in solid-state lighting, particularly as the red-emitting component in phosphor-converted white LEDs (pc-wLEDs).

Precursor for Laser and Optical Device Components

Beyond phosphors, materials derived from this compound show potential in more specialized optical devices. The use of lanthanide oxalates in their crystalline form is being explored for applications such as optical amplifiers. A significant advantage of using a crystalline host like an oxalate, as opposed to a glass matrix, is the ability to incorporate a much higher concentration of active lanthanide ions (on the order of 10²¹ ions/cm³) without significant luminescence quenching.

This high, quenching-free ion concentration could facilitate substantial optical gain, a critical parameter for the performance of solid-state lasers and optical amplifiers. While research in this area is ongoing, the unique structural properties of lanthanide oxalates make them a promising platform for developing compact and highly efficient integrated photonic devices.

Catalytic Applications Derived from Thermal Decomposition Products

The thermal decomposition of this compound is not only a route to luminescent materials but also to catalytically active oxides. The resulting high-purity europium oxide or europium-containing mixed oxides can serve as effective catalysts or catalyst modifiers in various chemical reactions. lew.ro

The oxalate method for synthesizing mixed oxides is particularly advantageous for creating catalysts with high surface areas and uniform elemental distribution. lew.ro For example, europium oxide has been used to modify platinum-based catalysts supported on gamma-alumina (Pt/γ-Al₂O₃). The addition of europium, derived from its precursor, was shown to enhance the catalyst's activity in the simultaneous conversion of carbon monoxide (CO), hydrocarbons (CₓHᵧ), and nitrogen oxides (NOₓ)—the primary function of a three-way catalyst in automotive exhaust systems. cyberleninka.ru

The modification with europium can improve the thermal stability of the alumina support, preventing its degradation at high temperatures and thereby maintaining the dispersion and activity of the platinum nanoparticles. cyberleninka.ru The catalytic enhancement is attributed to the synergistic interactions between the components and the ability of the rare-earth oxide to influence the oxidation states of the active metals and promote key reaction steps.

Table 3: Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Eu₂(C₂O₄)₃·nH₂O |

| Europium(III) oxide | Eu₂O₃ |

| Zirconium dioxide / Zirconia | ZrO₂ |

| Europium Carbonate | Eu₂(CO₃)₃ |

| Ammonium oxalate | (NH₄)₂C₂O₄ |

| Platinum | Pt |

| gamma-Alumina | γ-Al₂O₃ |

| Carbon monoxide | CO |

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound serves as a critical precursor in the synthesis of advanced materials, particularly luminescent metal-organic frameworks (MOFs) and coordination polymers. Its utility stems from the ability of the oxalate ligand to bridge europium ions, facilitating the formation of extended, stable, and often highly luminescent network structures. While often generated in situ from europium salts and oxalic acid, the resulting europium oxalate framework is foundational to the structure and properties of the final material.

A notable example is the hydrothermal synthesis of a three-dimensional coordination polymer, [Eu₂(ox)(CO₃)₂(H₂O)₂]n, from europium(III) nitrate (B79036) and oxalic acid. rsc.org In this reaction, which proceeds at 180°C for 48 hours, the oxalate acts as a pillar, bridging layers of europium and carbonate ions to construct a robust 3D framework. rsc.org This process highlights the role of europium oxalate as an intermediate building block in forming more complex, mixed-ligand coordination polymers. The resulting material crystallizes in an orthorhombic system and exhibits significant luminescence. rsc.org

Furthermore, investigations into europium oxalate nanocrystals themselves reveal they are coordination polymers with the formula {[Eu₂(C₂O₄)₃(H₂O)₆]·4.34H₂O}n. nih.gov These materials, synthesized via methods like microwave-assisted co-precipitation, possess a monoclinic crystal structure and display intense, quenching-free luminescence. nih.gov This intrinsic luminescence underscores the potential of the basic europium oxalate hydrate framework as a functional material without the need for additional organic linkers for sensitization, a phenomenon known as the "antenna effect". rsc.orgnih.gov

The versatility of the oxalate linker in binding to lanthanide ions makes it a common component in the construction of various Ln-MOFs. nih.gov Research into hydrothermally synthesized europium and terbium MOFs using oxalic acid linkers has demonstrated the creation of intensely phosphorescent materials with high quantum yields and long lifetimes, properties attributable to the rigid structure imparted by the oxalate bridging. nih.gov

Detailed research findings on europium-based coordination polymers derived from oxalate precursors are summarized in the tables below, providing insights into their synthesis, structure, and photophysical properties.

Table 1: Synthesis and Structural Properties of Europium-Oxalate-Based Coordination Polymers

| Compound | Synthesis Method | Temperature (°C) | Time (h) | Crystal System |

|---|---|---|---|---|

| [Eu₂(ox)(CO₃)₂(H₂O)₂]n | Hydrothermal | 180 | 48 | Orthorhombic |

| {[Eu₂(C₂O₄)₃(H₂O)₆]·4.34H₂O}n | Microwave-assisted co-precipitation | N/A | N/A | Monoclinic |

Table 2: Photophysical Properties of Europium-Oxalate-Based Coordination Polymers

| Compound | Quantum Yield (%) | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Luminescence Lifetimes (ms) |

|---|---|---|---|---|

| [Eu₂(ox)(CO₃)₂(H₂O)₂]n | 10.6 | 400 | 590, 615, 690 | 0.40, 0.41, 0.37 |

Computational and Theoretical Investigations of Europium Iii Oxalate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for investigating the properties of lanthanide complexes, including europium(III) oxalate (B1200264). By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, electronic structures, and other properties with reasonable computational cost.

Geometry Optimization and Electronic Structure Prediction

DFT calculations are instrumental in determining the stable geometries of europium(III) oxalate hydrate (B1144303) complexes. Through geometry optimization, the lowest energy arrangement of atoms in the molecule is found, providing crucial information about bond lengths, bond angles, and coordination geometries. For aqueous europium(III)-oxalate species, DFT studies have been combined with time-resolved luminescence spectroscopy to reveal structural information. rsc.orgresearchgate.net

These calculations have shown a reduction in the coordination number of the Eu(III) ion from nine to eight upon complexation with more than one oxalate ligand in an aqueous medium. rsc.orgresearchgate.net The optimized geometries from DFT calculations provide a foundational understanding of the steric and electronic interactions that govern the structure of these complexes.

The electronic structure of europium(III) oxalate can also be elucidated using DFT. These calculations provide insights into the nature of the bonding between the europium ion and the oxalate and water ligands. Understanding the electronic structure is essential for interpreting the spectroscopic and magnetic properties of the compound.

Simulation of Spectroscopic Properties (e.g., Absorption, Emission)

A significant application of DFT in the study of europium(III) oxalate is the simulation of its spectroscopic properties. The characteristic luminescence of Eu(III) complexes arises from f-f electronic transitions, which are sensitive to the local coordination environment of the metal ion.

DFT-based methods can be used to predict the energies of these transitions, which correspond to the absorption and emission wavelengths. While direct simulation of the f-f spectra is complex, DFT can be used to understand the influence of the ligand field on the electronic states of the Eu(III) ion. This information is crucial for interpreting experimental absorption and emission spectra and for correlating spectral features with specific structural characteristics of the complex. For instance, the splitting of emission lines in the spectra of Eu(III) complexes can be related to the symmetry of the coordination environment, which can be modeled using DFT.

Molecular Dynamics Simulations for Structural Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of the structural dynamics, including vibrational motions, conformational changes, and solvent interactions.

While specific MD simulation studies focused exclusively on europium(III) oxalate hydrate are not extensively documented in the literature, the methodology has been successfully applied to study the hydration of the Eu(III) ion. researchgate.net These studies provide valuable insights into the structure and dynamics of the hydration shells around the europium ion, which is a critical component of the this compound system. researchgate.net

Such simulations on hydrated Eu(III) have helped in understanding the water exchange dynamics in the first and second coordination spheres and the residence times of water molecules. researchgate.net This knowledge is transferable to understanding the behavior of the coordinated and solvent water molecules in this compound. Future MD simulations on this compound could provide a more complete understanding of its structural stability, the role of hydrate water molecules, and the interactions with its environment.

Crystal Field Theory and Ligand Field Splitting Analysis

Crystal Field Theory (CFT) provides a qualitative model to describe the electronic structure of transition metal and lanthanide complexes. It treats the ligands as point charges that create an electrostatic field, which in turn perturbs the energy levels of the central metal ion's d or f orbitals. This perturbation leads to the splitting of the degenerate orbitals into different energy levels.

In the case of this compound, the oxalate and water ligands create a crystal field around the Eu(III) ion. This field lifts the degeneracy of the 4f orbitals, resulting in a characteristic splitting of the electronic energy levels. The magnitude of this splitting is dependent on the geometry of the coordination sphere and the nature of the ligands.

The analysis of the ligand field splitting is particularly important for understanding the luminescence properties of europium(III) complexes. The sharp emission lines observed in the fluorescence spectra of Eu(III) correspond to transitions between these split energy levels. The number and position of these lines are directly related to the symmetry of the crystal field. For example, the hypersensitive 5D0 → 7F2 transition is highly sensitive to the coordination environment and its splitting pattern can provide valuable information about the local symmetry around the Eu(III) ion.

Speciation Modeling in Aqueous Systems

The behavior of europium(III) oxalate in aqueous solution is complex, with the potential for the formation of various soluble species and solid phases depending on factors such as pH and the concentration of oxalate. Speciation modeling is a computational approach used to predict the distribution of different chemical species in a system under given conditions.

Determination of Coordination Number and Hydration Shell

Speciation modeling, often in conjunction with experimental techniques like time-resolved laser fluorescence spectroscopy (TRLFS) and theoretical methods such as DFT, has been employed to investigate the aqueous speciation of europium(III) oxalate. rsc.orgresearchgate.net These studies have provided direct evidence for a change in the coordination number of the Eu(III) ion upon complexation with oxalate. rsc.orgresearchgate.net

Specifically, it has been shown that the coordination number of the europium ion decreases from nine-fold to eight-fold as more than one oxalate ligand binds to it in an aqueous environment. rsc.orgresearchgate.net This change in coordination is accompanied by a displacement of water molecules from the first hydration shell. The combination of speciation modeling and spectroscopic data allows for the determination of the stoichiometry and stability of the various Eu(III)-oxalate complexes present in solution, providing a comprehensive picture of the system's behavior in water.

Interactive Data Table: Calculated Properties of Aqueous Eu(III)-Oxalate Complexes

Below is an interactive table summarizing key parameters for aqueous europium(III)-oxalate complexes as determined by a combination of experimental and computational methods. rsc.orgresearchgate.net

| Species Formula | Coordination Number (CN) | Number of Coordinated Oxalate Ligands | Number of Coordinated Water Molecules |

| [Eu(H₂O)₉]³⁺ | 9 | 0 | 9 |

| [Eu(C₂O₄)(H₂O)₇]⁺ | 9 | 1 | 7 |

| [Eu(C₂O₄)₂(H₂O)₄]⁻ | 8 | 2 | 4 |

| [Eu(C₂O₄)₃(H₂O)₂]³⁻ | 8 | 3 | 2 |

Complexation Properties with Oxalate Ligands

In aqueous solutions, the complexation between the hydrated europium(III) ion, [Eu(H₂O)ₙ]³⁺, and the oxalate dianion, C₂O₄²⁻, proceeds in a stepwise manner, forming species such as [Eu(C₂O₄)]⁺, [Eu(C₂O₄)₂]⁻, and [Eu(C₂O₄)₃]³⁻. Computational models can simulate these species, helping to predict their relative stabilities and structures. The oxalate ligand typically acts as a bidentate chelator, binding to the europium(III) ion through two of its oxygen atoms.

The primary complexation equilibria in aqueous solution are:

Eu³⁺ + C₂O₄²⁻ ⇌ [Eu(C₂O₄)]⁺

[Eu(C₂O₄)]⁺ + C₂O₄²⁻ ⇌ [Eu(C₂O₄)₂]⁻

Theoretical calculations can determine the Gibbs free energy change (ΔG) for these reactions, from which the stability constants (log β) can be derived. These calculations often consider the solvent effect, either through implicit continuum solvent models or by including explicit water molecules in the primary coordination sphere.

Correlation of Theoretical Predictions with Experimental Data

A critical aspect of computational research is the validation of theoretical models against experimental findings. For europium(III) oxalate systems, this involves comparing computationally derived properties with data obtained from various experimental techniques.

Structural Correlation: Theoretically optimized geometries of europium(III) oxalate complexes can be compared with crystallographic data from X-ray diffraction studies of solid-state europium(III) oxalate hydrates. This comparison validates the accuracy of the chosen computational method and basis sets. For other europium(III) complexes, DFT has been shown to produce bond lengths and angles that are in excellent agreement with experimental X-ray data. jove.comresearchgate.net This agreement lends confidence to the predicted structures of species that may be difficult to crystallize or study in the solid state.

Thermodynamic Correlation: A key area of correlation is the comparison of theoretically predicted stability constants with those determined experimentally through methods like potentiometric titrations and solvent extraction. researchgate.net Experimental studies have determined the thermodynamic stability constants for europium(III)-oxalate complexes at 25°C and zero ionic strength. researchgate.net

| Complex Species | Experimental log β⁰ (at 25°C, I=0) |

| [Eu(C₂O₄)]⁺ | 6.67 ± 0.08 |

| [Eu(C₂O₄)₂]⁻ | 11.15 ± 0.09 |

Table 1: Experimentally determined thermodynamic stability constants for Europium(III)-oxalate complexes. Data sourced from researchgate.net.